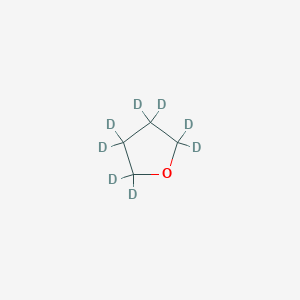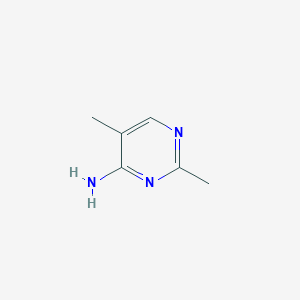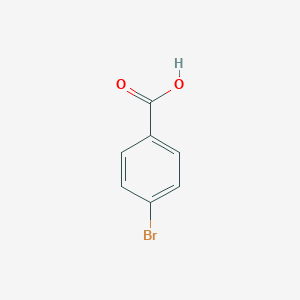
4-ヒドロキシメラトニン
概要
説明
4-Hydroxymelatonin is a derivative of melatonin, a hormone primarily released by the pineal gland in the brain. Melatonin is well-known for regulating sleep-wake cycles, but its derivatives, including 4-Hydroxymelatonin, have garnered attention for their unique biochemical properties. 4-Hydroxymelatonin is recognized for its potent antioxidant capabilities, making it a subject of interest in various scientific fields .
科学的研究の応用
4-Hydroxymelatonin has a wide range of applications in scientific research:
Chemistry: It is studied for its antioxidant properties and potential to scavenge free radicals.
Biology: It plays a role in cellular protection against oxidative stress and has been studied in various biological systems.
Medicine: Its antioxidant properties make it a candidate for therapeutic applications in neurodegenerative diseases, cancer, and aging.
Industry: It is explored for use in cosmetic formulations due to its skin-protective effects
作用機序
Target of Action
4-Hydroxymelatonin, a derivative of melatonin, primarily targets melatonin receptors, specifically MT1 and MT2 . These receptors are part of the G-protein coupled receptor family and play a crucial role in mediating the effects of melatonin . Melatonin is an endogenous hormone that regulates various biological functions such as sleep, circadian rhythm, immunity, and reproduction .
Mode of Action
The actions of 4-Hydroxymelatonin are primarily mediated through its interaction with the MT1 and MT2 receptors . Upon binding to these receptors, it can modulate various intracellular signaling pathways . Additionally, 4-Hydroxymelatonin also acts through non-receptor-mediated mechanisms, serving as a scavenger for reactive oxygen species (ROS) and reactive nitrogen species (RNS) .
Biochemical Pathways
The synthesis of 4-Hydroxymelatonin involves several biochemical pathways. It is synthesized from tryptophan via several consecutive steps that are catalyzed by tryptophan decarboxylase (TDC), tryptamine 5-hydroxylase (T5H), serotonin N-acetyltransferase (SNAT), and N-acetylserotonin methyltransferase (ASMT) . The metabolites of these processes overlap, and it is often difficult to determine which process is dominant .
Pharmacokinetics
The pharmacokinetics of melatonin, from which 4-Hydroxymelatonin is derived, is well established. It has a time to reach maximal plasma concentrations (tmax) of 30–45 min and an elimination half-life (t elimination) of 45 min . The specific pharmacokinetics of 4-hydroxymelatonin in humans needs further investigation .
Result of Action
The primary result of 4-Hydroxymelatonin action is its antioxidant effect. It scavenges reactive oxygen and nitrogen species, thus preventing tissue damage and blocking transcriptional factors of pro-inflammatory cytokines . It also contributes to protection from oxidative damages . Moreover, it has been suggested that normal levels of melatonin, from which 4-Hydroxymelatonin is derived, protect cells from adverse effects including carcinogenesis .
Action Environment
The action of 4-Hydroxymelatonin can be influenced by environmental factors. For instance, the synthesis of melatonin increases in darkness and decreases during exposure to light, thereby regulating the circadian rhythms of several biological functions . Furthermore, under moderate oxidative stress, the synthesis of melatonin, and by extension 4-Hydroxymelatonin, can be induced .
生化学分析
Biochemical Properties
4-Hydroxymelatonin is one of the metabolites generated when melatonin interacts with reactive oxygen species (ROS) and reactive nitrogen species (RNS) . This interaction is part of melatonin’s antioxidant properties, where it serves as a scavenger for ROS and RNS . The enzymes involved in the metabolism of melatonin include cytochrome P450 enzymes .
Cellular Effects
4-Hydroxymelatonin, like melatonin, exhibits antioxidant properties. It scavenges reactive oxygen and nitrogen species, thus preventing tissue damage and blocking transcriptional factors of pro-inflammatory cytokines . It also increases the efficacy of the mitochondrial electron transport chain and reduces electron leakage .
Molecular Mechanism
The molecular mechanism of 4-Hydroxymelatonin involves its interaction with ROS and RNS, leading to its formation . It is part of a cascade reaction with free radicals, which is a unique feature of melatonin and its metabolites .
Temporal Effects in Laboratory Settings
Melatonin and its metabolites, including 4-Hydroxymelatonin, have been shown to have potent antioxidant activity, which can be induced under moderate oxidative stress .
Dosage Effects in Animal Models
Melatonin has been shown to effectively reduce oxidative stress in animal models .
Metabolic Pathways
4-Hydroxymelatonin is a product of the metabolism of melatonin. The metabolic pathway of melatonin involves several steps, including the action of cytochrome P450 enzymes
Transport and Distribution
The ATP-binding cassette G2 (ABCG2) transporter plays a key role in the systemic distribution and secretion into milk of melatonin and its main metabolites, including 4-Hydroxymelatonin . This transporter affects the bioavailability, tissue accumulation, and secretion of these compounds .
Subcellular Localization
Melatonin, the precursor of 4-Hydroxymelatonin, is able to cross biological membranes and enter any cellular and subcellular compartments . This allows for its easy distribution and high protection against oxidative stress in various cell compartments
準備方法
Synthetic Routes and Reaction Conditions: 4-Hydroxymelatonin can be synthesized through the hydroxylation of melatonin. This process typically involves the use of cytochrome P450 enzymes, particularly CYP1A1, which catalyze the hydroxylation reaction. The reaction conditions often include the presence of oxygen and a suitable cofactor, such as NADPH .
Industrial Production Methods: Industrial production of 4-Hydroxymelatonin is less common compared to melatonin itself. the process can be scaled up by optimizing the enzymatic hydroxylation reaction. This involves using recombinant enzymes or whole-cell biocatalysts to enhance yield and efficiency .
化学反応の分析
Types of Reactions: 4-Hydroxymelatonin undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other hydroxylated derivatives.
Reduction: Under specific conditions, it can be reduced back to melatonin.
Substitution: It can participate in substitution reactions, particularly in the presence of electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens can facilitate substitution reactions.
Major Products Formed:
Oxidation: Products include cyclic 3-hydroxymelatonin and other hydroxylated melatonin derivatives.
Reduction: The primary product is melatonin.
Substitution: Halogenated melatonin derivatives.
類似化合物との比較
- 2-Hydroxymelatonin
- 6-Hydroxymelatonin
- N-nitrosomelatonin
Comparison: 4-Hydroxymelatonin is unique due to its specific hydroxylation position, which influences its antioxidant potency and biological activity. Compared to 2-Hydroxymelatonin and 6-Hydroxymelatonin, 4-Hydroxymelatonin has shown higher efficacy in scavenging peroxyl radicals. This makes it particularly valuable in studies focused on oxidative stress and related diseases .
特性
IUPAC Name |
N-[2-(4-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-8(16)14-6-5-9-7-15-10-3-4-11(18-2)13(17)12(9)10/h3-4,7,15,17H,5-6H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJGMCLSLFPIQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C(=C(C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for 4-hydroxymelatonin in protecting against oxidative stress?
A: 4-hydroxymelatonin, a metabolite of melatonin, demonstrates potent antioxidant activity primarily through direct radical scavenging. Research indicates that it effectively repairs guanine-centered radical cations via electron transfer at diffusion-limited rates []. Additionally, it repairs C-centered radicals in the sugar moiety of 2′-deoxyguanosine (2dG) through hydrogen atom transfer, albeit at slower rates, effectively preventing further DNA damage [].
Q2: How does the metabolism of melatonin in plants differ from that in humans, particularly regarding 4-hydroxymelatonin?
A: While both plants and humans metabolize melatonin, there are significant differences. Research shows that 2-hydroxymelatonin is the predominant metabolite in plants, far exceeding melatonin levels []. In contrast, 4-hydroxymelatonin is found in much lower concentrations in plants compared to 2-hydroxymelatonin []. This suggests a distinct metabolic pathway and potential differences in the biological roles of these metabolites between plants and humans. Further research is needed to fully elucidate these differences.
Q3: Does exposure to UVB radiation influence the production of 4-hydroxymelatonin in the skin?
A: While direct evidence for UVB-induced production of 4-hydroxymelatonin is limited, research suggests that other melatonin metabolites like AFMK, 6-hydroxymelatonin, and 2-hydroxymelatonin can be generated in the epidermis through non-enzymatic transformation of melatonin upon UVB exposure []. This raises the possibility of a similar mechanism for 4-hydroxymelatonin, warranting further investigation into its role in the skin's response to UV radiation.
Q4: What are the potential applications of 4-hydroxymelatonin in agriculture, based on its observed effects in plants?
A: While research on 4-hydroxymelatonin in plants is still emerging, the fact that 4-hydroxymelatonin is a melatonin metabolite and that melatonin plays a role in alleviating nickel stress and improving physiochemical traits in eggplant (Solanum melongena) [] suggests potential applications in agriculture. Further research could explore whether 4-hydroxymelatonin exhibits similar protective effects against various environmental stressors in plants, potentially leading to the development of novel agricultural treatments to enhance crop resilience and yield.
Q5: How do the antioxidant properties of 4-hydroxymelatonin compare to those of its parent compound, melatonin, and other related metabolites?
A: Research suggests that both melatonin and its metabolites, including 4-hydroxymelatonin, possess potent antioxidant properties []. While direct comparisons of their efficacy are limited, they likely act synergistically to combat oxidative stress through various mechanisms, including direct radical scavenging and indirect antioxidant enzyme modulation [, ]. Further research is crucial to fully understand the individual contributions and relative potency of each metabolite in different biological contexts.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


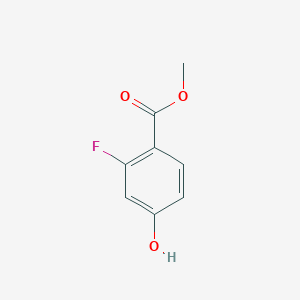
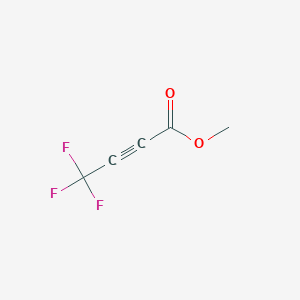
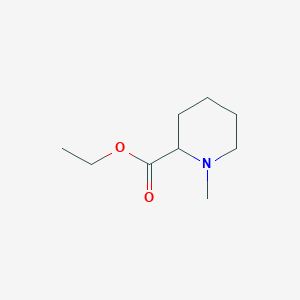
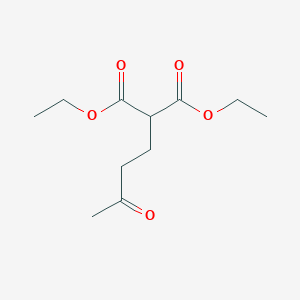
![[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-malonic Acid Diethyl Ester](/img/structure/B42776.png)



